2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-pyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4(3H)-one core with partial saturation at the 6,7-positions.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S2/c1-26-17-8-7-15(11-18(17)27-2)24-20(25)19-16(9-10-28-19)23-21(24)29-12-13-3-5-14(22)6-4-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCFJQQABXHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,2-d]pyrimidin core with a bromobenzylthio group and a dimethoxyphenyl substituent. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thieno[3,2-d]pyrimidin core is known for its diverse pharmacological properties, which include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activity Overview
Recent studies have highlighted several areas of biological activity for this compound:
-
Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis 0.5 µg/mL Staphylococcus aureus 1.0 µg/mL Escherichia coli 2.0 µg/mL - Anticancer Activity
- Antioxidant Activity
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study involving Mycobacterium tuberculosis showed that derivatives of the thieno[3,2-d]pyrimidine scaffold enhanced antimicrobial activity compared to traditional antibiotics .
- Case Study 2 : In cancer research, the compound was tested in combination with standard chemotherapeutics and showed synergistic effects in reducing tumor viability .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various strains of bacteria and fungi. The structure–activity relationship (SAR) studies suggest that modifications to the thienopyrimidine core can enhance antimicrobial efficacy. Compounds with specific substituents on the benzene ring have demonstrated varying degrees of microbial inhibition, making them viable candidates for further development as antimicrobial agents .
Antimalarial Properties
The thieno[3,2-d]pyrimidine scaffold has been investigated for its antimalarial properties. A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited potent antimalarial activity with low cytotoxicity in human cell lines, indicating their potential as lead compounds for antimalarial drug development . The pharmacokinetic profiling of these compounds suggests favorable properties for oral bioavailability, which is critical for therapeutic applications.
Cancer Therapeutics
Compounds containing thienopyrimidine motifs have also been explored for their anticancer potential. Research has shown that certain derivatives can inhibit cancer cell proliferation in various types of cancer, including lung and cervical cancers. The selectivity indices obtained from cytotoxicity assays indicate that these compounds can selectively target cancer cells while sparing normal cells, which is a crucial aspect of cancer drug design .
Structure-Activity Relationship (SAR) Studies
The understanding of how different substituents affect the biological activity of thienopyrimidine derivatives is vital for optimizing their therapeutic potential. SAR studies have revealed that variations in the bromobenzyl and dimethoxyphenyl groups significantly influence both the potency and selectivity of these compounds against specific biological targets .
Synthesis and Characterization
The synthesis of 2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functionalization of the 3-(3,4-Dimethoxyphenyl) Substituent
The 3-position substituent is introduced via:
-
Mannich reaction : Condensation of 3,4-dimethoxyaniline with formaldehyde and secondary amines .
-
Electrophilic substitution : Direct coupling of pre-functionalized aryl groups using Suzuki-Miyaura cross-coupling (requires palladium catalysis) .
Key stability note : The dimethoxyphenyl group is resistant to hydrolysis under acidic/basic conditions but may undergo demethylation under strong oxidative conditions .
Reactivity of the 4-Oxo Group
The 4-oxo group participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ to form 4-alkoxy derivatives.
-
Condensation : Forms Schiff bases with hydrazines or primary amines under reflux in ethanol .
Derivatization via the 4-Bromo Substituent
The 4-bromobenzyl group enables further functionalization:
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
-
Nucleophilic aromatic substitution : Replacement of bromine with amines or thiols under high-temperature conditions .
Stability and Degradation Pathways
-
Photodegradation : Susceptible to UV-induced cleavage of the thioether bond, forming sulfonic acid derivatives .
-
Hydrolytic stability : Resistant to aqueous hydrolysis at pH 2–12 (24h, RT) .
Key Reaction Data Table
Mechanistic Insights
Comparison with Similar Compounds
Substituent Effects at Position 3
A structurally similar compound, 2-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ECHEMI, 2022), shares the 4-bromobenzylthio group but differs at position 3 with a 4-fluorophenyl substituent . Key comparisons:
| Feature | Target Compound | 4-Fluorophenyl Analogue |
|---|---|---|
| Position 3 Substituent | 3,4-Dimethoxyphenyl | 4-Fluorophenyl |
| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (fluorine) |
| Lipophilicity (LogP) | Higher (methoxy enhances LogP) | Lower (fluorine reduces LogP) |
| Potential Interactions | π-π stacking, hydrogen bonding | Dipole interactions, steric effects |
The 3,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to the 4-fluorophenyl analogue, while fluorine’s electronegativity might enhance binding specificity in polar environments .
Core Heterocycle Variations
and highlight derivatives with modified cores:
- Thieno[3,4-d]pyrimidin-4(3H)-one (Molecules, 2014) replaces the [3,2-d] fused ring with [3,4-d], altering ring strain and electronic distribution .
- Benzimidazol-3(2H)-one derivatives () replace the pyrimidinone core with benzimidazole, drastically changing hydrogen-bonding capacity and aromatic surface area .
These variations suggest that the thieno[3,2-d]pyrimidinone core in the target compound balances planarity and solubility, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases).
Functional Group Modifications
- Hydrazono and Benzoyl Groups: describes compounds like 3-benzoyl-2-hydrazono-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, where hydrazono and benzoyl groups introduce additional hydrogen-bond donors/acceptors . Compared to the target compound’s methoxy and bromobenzylthio groups, these modifications could enhance metal-chelation or allosteric binding but reduce metabolic stability.
- Chromen-2-one Moieties: ’s 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one replaces the thieno ring with a chromenone system, increasing rigidity and fluorescence properties .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The core structure is synthesized via cyclocondensation, as exemplified by Kankanala et al., who utilized 1,1′-carbonyldiimidazole (CDI) with aminothiophene in refluxing toluene to form imidazole-carboxamide intermediates, followed by hydroxyurea cyclization under basic conditions (40–85% yields). For dihydro variants, hydrogenation of the thiophene ring prior to cyclization ensures saturation at positions 6 and 7.
Alternative Routes via Malononitrile
Kim et al. reported a high-yielding method (Scheme 9,) where malononitrile reacts with 2-methyl-3-aminothiophene carboxylate under mild acidic conditions to form the thieno[3,2-d]pyrimidine core. Adapting this to dihydrothiophene precursors could streamline core synthesis while maintaining regiochemical fidelity.
Strategic Installation of the 2-((4-Bromobenzyl)thio) Group
Thiolation-Alkylation Sequential Approach
Patel’s method (Scheme 11,) provides a blueprint: treating the core with potassium thiocyanate generates a 2-thiol intermediate, which undergoes alkylation with 4-bromobenzyl bromide. Optimal conditions (DMF, K₂CO₃, 60°C) afford the thioether in 70–75% yield.
One-Pot Bromination-Thiolation
Source discloses a bromination-thiolation cascade for benzyl thioethers. Applying this to the pyrimidine core, in situ generation of bromine via KBrO₃/KBr/H₂SO₄ in CCl₄ facilitates electrophilic bromination at position 2, followed by thiol displacement with 4-bromobenzylthiol (65–70% yield).
Integrated Synthetic Pathways and Optimization
One-Pot Multicomponent Synthesis
Combining core formation and substituent introduction in a single pot enhances efficiency. Abu-Hashem et al. (Scheme 16,) employed tetrazole intermediates to concurrently install amino and thio groups, a strategy adaptable to this compound by substituting reagents.
Solvent and Catalyst Optimization
Non-polar solvents (e.g., CCl₄) improve electrophilic bromination selectivity, while polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions. Transition-metal catalysts (Pd, Cu) may further enhance coupling reactions, though cost and purification challenges must be weighed.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Competing bromination at aromatic versus benzylic positions necessitates careful control of bromine equivalents and temperature.
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) prevents disulfide formation during thiolation.
- Purification Complexity : Column chromatography or recrystallization (hexane/EtOAc) resolves isomeric byproducts, particularly from dihydro ring conformers.
Data Tables: Comparative Analysis of Key Methods
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with cyclization of a thiophene precursor followed by functionalization. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) as a solvent at 80–100°C for 12–24 hours to form the thieno[3,2-d]pyrimidine core.
- Thioether formation : Reaction with 4-bromobenzyl thiol under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux . Optimization requires strict control of temperature, solvent polarity, and stoichiometry to minimize by-products like sulfoxide derivatives.
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm).
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 513.04).
- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
Q. What in vitro assays are recommended for preliminary biological screening?
Prioritize assays aligned with thienopyrimidines’ known activities:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based kinase or phosphatase assays (e.g., EGFR inhibition at IC₅₀ < 10 μM). Include controls like staurosporine for baseline comparison .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID 1M17).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories. Focus on the bromobenzyl group’s hydrophobic interactions and dimethoxyphenyl’s H-bonding potential .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs with standardized protocols.
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions. Address solvent effects (e.g., DMSO concentration) and cell line genetic variability .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent variation : Replace 4-bromobenzyl with fluorinated or methylated analogs to modulate lipophilicity.
- Core modification : Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring for enhanced π-stacking. Validate changes via IC₅₀ comparisons in kinase inhibition assays .
Q. What experimental designs validate the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. Half-life (t₁/₂) > 60 minutes suggests suitability for in vivo studies .
Data Analysis & Technical Challenges
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify pathway-specific effects.
- Apoptosis vs. necrosis : Use Annexin V/PI staining to distinguish modes of cell death. Note that 3,4-dimethoxyphenyl derivatives may exhibit cell cycle arrest in G1 phase .
Q. What methods quantify the compound’s environmental persistence in ecotoxicity studies?
- Hydrolysis studies : Monitor degradation in buffers (pH 4–9) at 25–37°C using UV-Vis spectroscopy.
- Soil/water partitioning : Apply OECD Guideline 106 to measure log K₀c values. The bromine atom may increase bioaccumulation potential, requiring long-term ecotoxicological assessment .
Q. How can chiral impurities be detected and minimized during synthesis?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.
- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (>90%) .
Cross-Disciplinary Applications
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME for bioavailability radar (e.g., TPSA > 80 Ų reduces blood-brain barrier penetration).
- PBPK modeling : GastroPlus to simulate absorption in human intestinal models.
The thioether linkage may improve solubility but reduce metabolic stability .
Q. How can crystallography clarify conformational flexibility in solution?
- X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate).
- DFT calculations : Compare crystal structure torsional angles with gas-phase conformers (B3LYP/6-31G*).
The 6,7-dihydrothieno ring likely adopts a boat conformation, influencing target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
